

Unmasking RA190: A Comparative Guide to Its Off-Target Interactions

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Compound of Interest

Compound Name: RA190

Cat. No.: B610398

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For researchers, scientists, and drug development professionals, understanding the off-target interactions of a compound is paramount to predicting its therapeutic window and potential toxicities. This guide provides a comparative analysis of **RA190**, a covalent inhibitor of the proteasome ubiquitin receptor RPN13, and its alternatives, with a focus on validating their off-target profiles.

RA190 is a promising anti-cancer agent that covalently binds to Cys88 of RPN13 (also known as ADRM1), a key component of the 19S regulatory particle of the proteasome. This interaction inhibits proteasome function, leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis in cancer cells. While lauded for its high selectivity, a comprehensive, publicly available dataset quantifying its proteome-wide off-target interactions remains elusive. This guide aims to bridge this gap by presenting available data, comparing **RA190** with alternative RPN13 inhibitors, and detailing the experimental methodologies required to rigorously validate off-target binding.

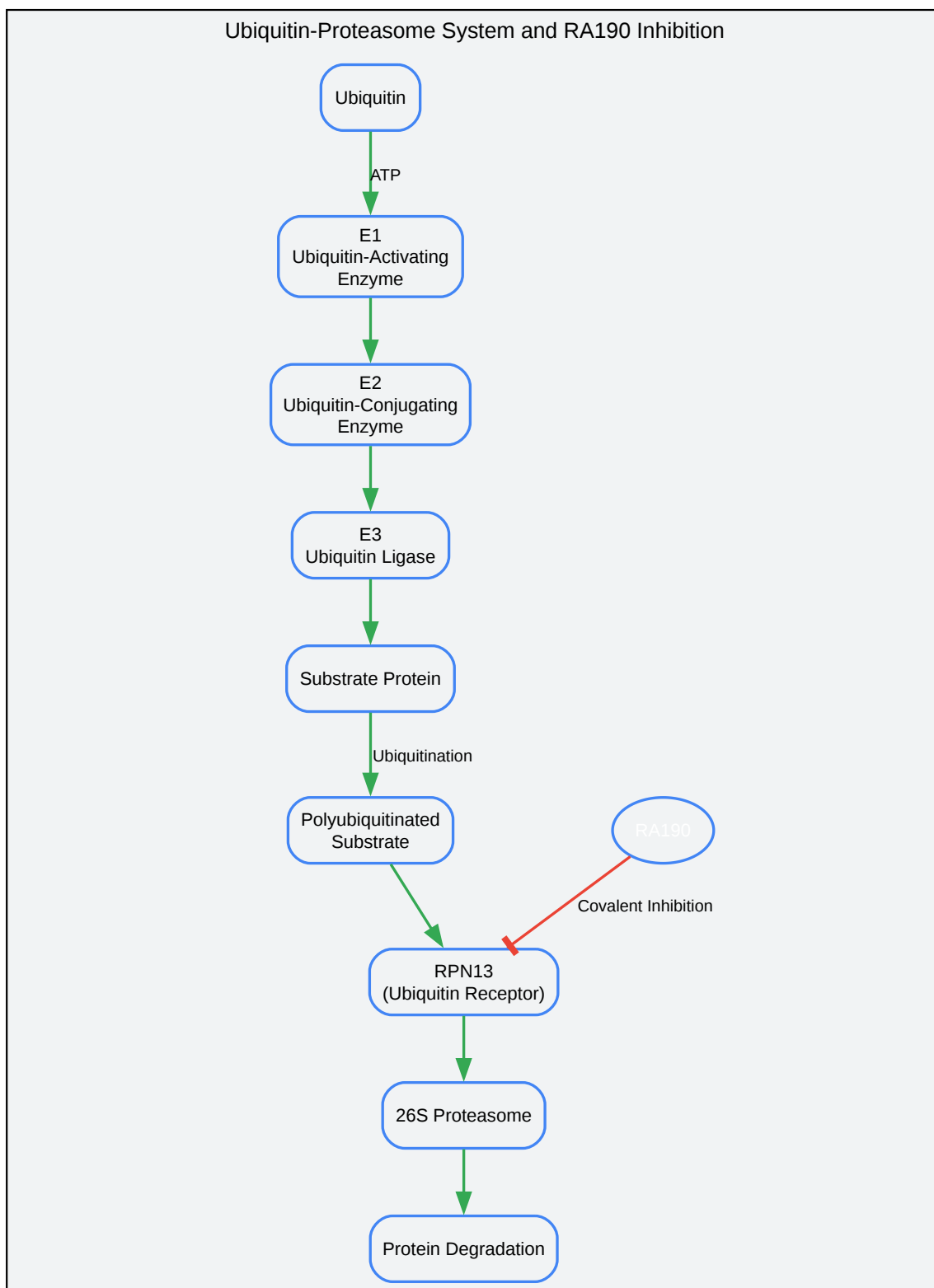
On-Target and Off-Target Comparison

To provide a clear comparison, this section summarizes the known on-target and reported off-target effects of **RA190** and its alternatives. The alternatives include RA183, a structurally similar and more potent covalent inhibitor of RPN13, and KDT-11, a reversible, non-covalent RPN13 inhibitor that binds to a different allosteric site. For a broader context, we also include data on the well-characterized proteasome inhibitors bortezomib and carfilzomib, which target the 20S catalytic subunit.

Compound	Primary Target(s)	Known/Reported Off-Target(s)	On-Target Efficacy Metric	Off-Target Potency
RA190	RPN13 (covalent, Cys88)	Data not publicly available. Described as "highly selective".	IC50 < 0.1 μ M (Multiple Myeloma lines)	Not Available
RA183	RPN13 (covalent, Cys88)	Binds promiscuously in vitro to UCH37 and USP14 at high concentrations.	More potent binding to RPN13 than RA190.	Not Available
KDT-11	RPN13 (reversible, non-covalent)	Described as having high selectivity.	Binds RPN13 with modest affinity.	Not Available
Bortezomib	Proteasome β 5 & β 1 subunits	Serine proteases (e.g., Cathepsin G, HtrA2/Omi)	Potent proteasome inhibition.	Inhibition of off-targets at concentrations near or equivalent to proteasome inhibition.
Carfilzomib	Proteasome β 5 subunit	Minimal off-target inhibition of other proteases reported. Potential for cardiotoxicity through off-target effects on autophagy pathways.	Irreversible and highly selective for the proteasome.	Less inhibitory activity against serine proteases compared to bortezomib.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches for validating off-target interactions, the following diagrams are provided.



Chemoproteomic Workflow for Off-Target Identification

Cell Culture Treatment
with Covalent Inhibitor

Cell Lysis

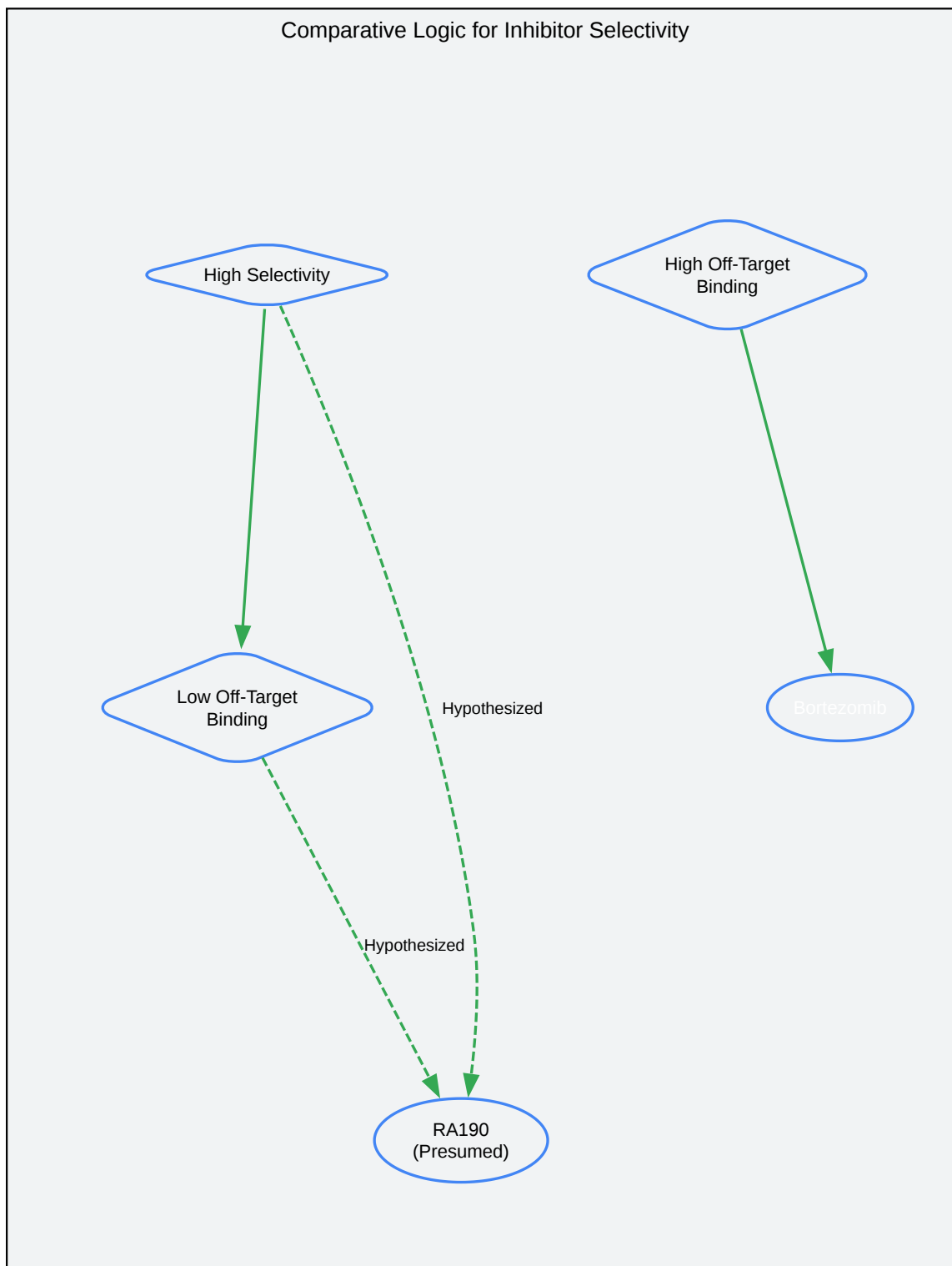
Proteome Extraction

Affinity Purification/
Chemical Enrichment

Proteolytic Digestion

LC-MS/MS Analysis

Data Analysis and
Target Identification



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